
ML241
Overview
Description
ML241 is a potent and selective inhibitor of p97 ATPase, a protein involved in various cellular processes, including protein degradation and membrane fusion. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: ML241 can be synthesized through a series of chemical reactions involving the quinazoline scaffold. The synthesis typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Functionalization: The quinazoline core is then functionalized with various substituents to enhance its inhibitory activity against p97 ATPase. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete conversion of reactants to the desired product.
Catalysts and Solvents: Selecting appropriate catalysts and solvents to enhance reaction efficiency and minimize by-products.
Purification Techniques: Employing large-scale purification methods such as column chromatography or crystallization to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: ML241 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidized Derivatives: These products may have altered biological activity and can be used for further studies.
Reduced Forms: These forms may exhibit different inhibitory properties against p97 ATPase.
Substituted Compounds: These compounds can be tailored for specific applications by introducing various functional groups.
Scientific Research Applications
Chemistry
ML241 serves as a tool compound in chemical research to study the inhibition of p97 ATPase. This inhibition is crucial for understanding protein degradation pathways and developing new strategies for targeting diseases linked to proteostasis.
Biology
In biological studies, this compound has been shown to affect several cellular processes:
- Autophagy : By inhibiting p97 ATPase, this compound disrupts the autophagic process, which could lead to the accumulation of damaged proteins.
- Apoptosis : While ML240 (a related compound) rapidly induces apoptosis, this compound's effects are less pronounced but still significant in certain contexts.
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle checkpoints through its action on p97 ATPase.
Medicine
This compound's potential therapeutic applications are particularly promising:
- Cancer Treatment : It has demonstrated antiproliferative activity against various cancer cell lines (NCI-60), suggesting its utility in oncology.
- Antiviral Activity : Notably, this compound has shown effectiveness against rotavirus, a major cause of severe diarrhea in infants. In vitro studies reveal that it inhibits rotavirus proliferation with low cytotoxicity during viral entry and replication phases.
Case Study 1: Antiviral Efficacy Against Rotavirus
In a study examining the anti-rotavirus properties of this compound, researchers conducted experiments using both in vitro assays and an in vivo murine model. The findings indicated:
- Inhibition of Viral Proliferation : this compound effectively reduced rotavirus replication.
- Mechanism of Action : It inhibited the phosphorylation of ERK1/2 in the MAPK signaling pathway, which plays a role in viral pathogenesis. This action subsequently activated the NF-κB signaling pathway, providing a dual mechanism for its antiviral effects .
Case Study 2: Cancer Cell Line Studies
This compound was tested against a panel of cancer cell lines to assess its antiproliferative properties. Key results included:
- Broad Activity : It exhibited significant growth inhibition across multiple cancer types.
- Low Cytotoxicity : Compared to other inhibitors, this compound showed reduced toxicity towards normal cells while maintaining efficacy against cancer cells .
Table 1: Comparison of p97 Inhibitors
Compound | IC50 (nM) | Selectivity | Unique Features |
---|---|---|---|
This compound | 100 | High | Effective against rotavirus; low cytotoxicity |
ML240 | 100 | High | Induces apoptosis more rapidly than this compound |
CB-5083 | Varies | Moderate | Broader application in oncology |
NMS-873 | Varies | High | Focus on protein homeostasis |
Table 2: Summary of Biological Activities
Activity | Observations |
---|---|
Inhibition of Autophagy | Disruption of protein degradation pathways |
Induction of Apoptosis | Less pronounced compared to analogs like ML240 |
Antiviral Effect | Effective against rotavirus with low cytotoxicity |
Mechanism of Action
ML241 exerts its effects by inhibiting the ATPase activity of p97, a protein involved in various cellular processes. The inhibition of p97 ATPase disrupts protein homeostasis, leading to the accumulation of misfolded proteins and activation of stress response pathways. This can result in apoptosis or autophagy, depending on the cellular context .
Molecular Targets and Pathways:
p97 ATPase: The primary target of this compound, responsible for its inhibitory effects.
ERK1/2 and NF-κB Pathways: this compound has been shown to inhibit the phosphorylation of ERK1/2 and activate the NF-κB signaling pathway, contributing to its antiviral effects
Comparison with Similar Compounds
ML240: Another potent p97 ATPase inhibitor with distinct biological activities.
CB-5083: A p97 ATPase inhibitor with potential anticancer properties.
NMS-873: A selective p97 ATPase inhibitor with applications in cancer research.
Biological Activity
ML241 is a small-molecule compound recognized for its diverse biological activities, particularly as an inhibitor of the p97 ATPase and its role in viral inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound primarily functions as an inhibitor of the p97 ATPase, which is crucial for various cellular processes, including protein degradation and endoplasmic-reticulum-associated degradation (ERAD). The compound exhibits an IC50 value of approximately 100 nM , indicating its potency in inhibiting the p97 ATPase activity .
Key Mechanisms:
- Inhibition of p97 ATPase : this compound disrupts protein homeostasis by impairing the function of p97, leading to the accumulation of misfolded proteins and subsequent cellular stress responses.
- Impact on Apoptosis : Unlike its analog ML240, this compound does not significantly mobilize executioner caspases, suggesting a differential impact on apoptosis pathways .
- Viral Inhibition : this compound has shown promising results in inhibiting rotavirus proliferation by affecting early stages of viral entry into host cells .
2. Efficacy Against Rotavirus
Recent studies have demonstrated that this compound effectively inhibits rotavirus, a significant cause of gastroenteritis in children. The compound was evaluated through various assays to assess its antiviral properties.
In Vitro Studies :
- Rotavirus Proliferation : this compound significantly reduced the copy number of rotavirus in infected cells, with statistical significance observed up to 48 hours post-treatment. The compound's inhibitory effects were confirmed through RT-qPCR and immunofluorescence assays .
- Cytotoxicity Assessment : CCK8 assays indicated that this compound exhibited low cytotoxicity in MA104 cells, making it a viable candidate for therapeutic applications against rotavirus without substantial adverse effects .
In Vivo Studies :
- In a murine model, this compound demonstrated a reduction in diarrhea scores and body weight loss in suckling mice infected with rotavirus, indicating its potential for clinical applications .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding the functional attributes of this compound. The compound is derived from a quinazoline scaffold, which has been optimized through various modifications to enhance its potency and selectivity.
Compound | IC50 (nM) | Mechanism | Notes |
---|---|---|---|
ML240 | 100 | p97 Inhibition | Rapid apoptosis activation |
This compound | 100 | p97 Inhibition | Less potent in apoptosis induction |
4. Case Studies and Research Findings
Several case studies have explored the application and effectiveness of this compound in different contexts:
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of this compound revealed that it effectively inhibited rotavirus at multiple stages of infection. The research utilized ELISA and RT-qPCR to quantify viral loads and assess cytotoxicity, confirming this compound's potential as an antiviral agent with minimal toxicity.
Case Study 2: Cancer Cell Lines
In another investigation, this compound was tested against various cancer cell lines to evaluate its antiproliferative effects. While it showed less activity compared to ML240, it still provided insights into its role as a potential therapeutic agent in cancer treatment by modulating protein degradation pathways .
Q & A
Q. What are the primary biochemical targets of ML241, and how are they validated in preclinical research?
This compound is a small-molecule inhibitor targeting valosin-containing protein (VCP), also known as p97, with specificity for its D2 ATPase domain . Validation involves:
- Biochemical assays : ATPase activity measurements using recombinant p97 in the presence/absence of this compound to confirm dose-dependent inhibition.
- Structural analysis : X-ray crystallography or cryo-EM to visualize binding interactions between this compound and the D2 domain .
- Cellular models : Testing in cancer cell lines with VCP dependency, monitoring changes in protein degradation pathways (e.g., ubiquitin-proteasome system) .
Q. What experimental methodologies are recommended for determining this compound's dose-response relationships in antiviral studies?
- Toxicity profiling : Use 8–10 concentration gradients (e.g., 1–70 µM) in host cells (e.g., MA104 cells for rotavirus) to establish non-toxic thresholds (e.g., ≤20 µM) .
- Viral proliferation assays : Quantify viral RNA/protein levels via qPCR or immunofluorescence under varying this compound doses.
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and validate with triplicate experiments .
Q. How do cofactors like p47 influence this compound's inhibitory potency on p97/VCP ATPase, and what experimental approaches resolve these mechanistic complexities?
- Cofactor interaction studies : Perform ATPase assays with/without p47 to observe reduced this compound efficacy (e.g., 50-fold potency decrease in p47-bound p97) .
- Mutagenesis : Introduce IBMPFD/ALS-associated p97 mutations (e.g., R155H) to assess this compound sensitivity changes .
- Competitive binding assays : Compare this compound’s inhibition with broad-spectrum inhibitors (e.g., NMS-873) to identify cofactor-specific conformational changes .
Q. What statistical frameworks are optimal for analyzing contradictory efficacy data of this compound across different cancer models?
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line heterogeneity, VCP expression levels) .
- Bayesian hierarchical models : Account for inter-study variability while estimating overall effect sizes .
- Sensitivity analysis : Use Monte Carlo simulations to test robustness of conclusions against experimental noise .
Q. What quality control measures are essential when synthesizing this compound for reproducible biochemical assays?
- Purity validation : HPLC or LC-MS to confirm ≥95% chemical purity.
- Batch consistency : NMR spectroscopy to verify structural integrity across syntheses.
- Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) .
Q. How can structural biology techniques elucidate this compound's domain-specific binding to p97/VCP?
- Co-crystallization : Soak this compound into p97 crystals and resolve structures at ≤2.5 Å resolution to map binding pockets .
- Hydrogen-deuterium exchange (HDX) : Identify conformational changes in D1/D2 domains upon this compound binding.
- Molecular dynamics simulations : Predict binding affinities and residence times using force fields like AMBER .
Q. What in vitro models are most appropriate for preliminary evaluation of this compound's antitumor activity?
- Cancer cell lines : Use VCP-dependent models (e.g., multiple myeloma, pancreatic cancer) with siRNA knockdown controls to confirm target specificity .
- Organoids : Patient-derived 3D cultures to mimic tumor microenvironments.
- Synergy assays : Combine this compound with proteasome inhibitors (e.g., bortezomib) to assess combinatorial effects .
Q. What computational strategies predict this compound's off-target effects in complex proteomic environments?
- Chemoproteomics : Use affinity-based probes (ABPs) to capture this compound-bound proteins in cell lysates .
- Machine learning : Train models on kinase inhibitor datasets to predict cross-reactivity with ATP-binding proteins .
- Thermal shift assays : Screen for proteins with altered thermal stability upon this compound exposure .
Q. How should researchers control for ERK pathway cross-talk when investigating this compound's antiviral mechanisms?
- Pathway inhibition : Co-treat cells with ERK inhibitors (e.g., SCH772984) to isolate this compound-specific effects on rotavirus .
- Phosphoproteomics : Quantify ERK1/2 phosphorylation levels via Western blot or Luminex assays .
- Time-course experiments : Track viral replication kinetics relative to ERK activity changes .
Q. What orthogonal validation methods confirm this compound's target engagement in live-cell imaging studies?
- Fluorescent reporters : Engineer cells with GFP-tagged p97 to monitor this compound-induced localization changes .
- BRET/FRET assays : Design biosensors to detect real-time ATPase activity inhibition .
- Cellular thermal shift assay (CETSA) : Measure p97 melting temperature shifts after this compound treatment .
Properties
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPVQQGYVSLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.